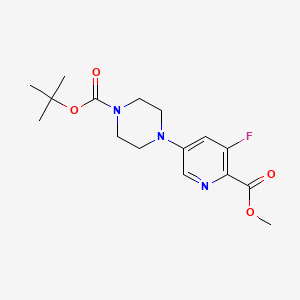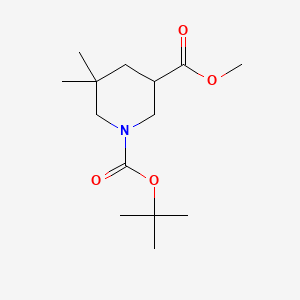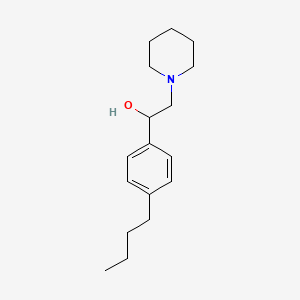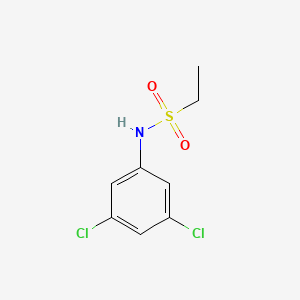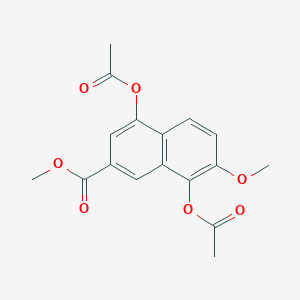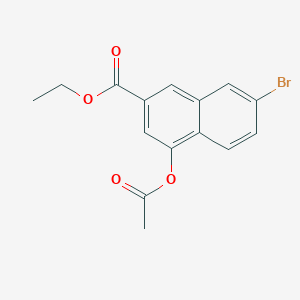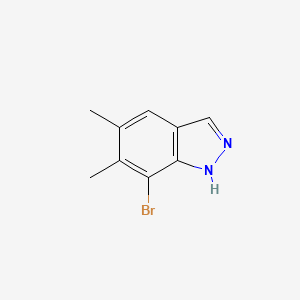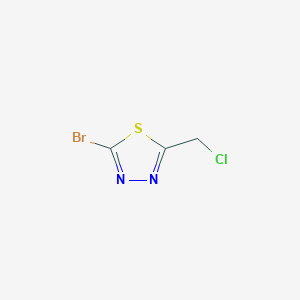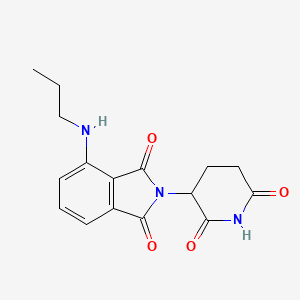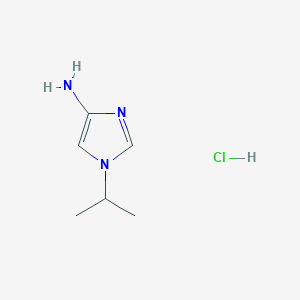
1-Isopropyl-1H-imidazol-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isopropyl-1H-imidazol-4-amine hydrochloride is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an isopropyl group attached to the nitrogen atom at position 1 and an amine group at position 4, with the hydrochloride salt form enhancing its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-1H-imidazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropylamine with glyoxal and ammonium acetate, followed by cyclization to form the imidazole ring. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or water.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is often purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions: 1-Isopropyl-1H-imidazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The amine group at position 4 can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Substituted imidazoles with various functional groups.
科学的研究の応用
1-Isopropyl-1H-imidazol-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of functional materials, such as catalysts and dyes for solar cells.
作用機序
The mechanism of action of 1-Isopropyl-1H-imidazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
- 1-Methyl-1H-imidazol-4-amine hydrochloride
- 1-Ethyl-1H-imidazol-4-amine hydrochloride
- 1-Propyl-1H-imidazol-4-amine hydrochloride
Comparison: 1-Isopropyl-1H-imidazol-4-amine hydrochloride is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to 1-Methyl-1H-imidazol-4-amine hydrochloride, the isopropyl group provides steric hindrance, potentially affecting the compound’s binding affinity to molecular targets. The differences in alkyl groups (methyl, ethyl, propyl) can also impact the compound’s solubility, stability, and overall pharmacokinetic properties.
特性
分子式 |
C6H12ClN3 |
|---|---|
分子量 |
161.63 g/mol |
IUPAC名 |
1-propan-2-ylimidazol-4-amine;hydrochloride |
InChI |
InChI=1S/C6H11N3.ClH/c1-5(2)9-3-6(7)8-4-9;/h3-5H,7H2,1-2H3;1H |
InChIキー |
GETIPOQVABGDQM-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=C(N=C1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13937311.png)
